molecular formula C20H20Cl2N2OS B10950424 N-[4-(2,4-dichlorophenyl)thiazol-2-yl]adamantane-1-carboxamide

N-[4-(2,4-dichlorophenyl)thiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B10950424
M. Wt: 407.4 g/mol
InChI Key: CDQSQSKSZWNQKM-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide is a complex organic compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and an adamantanecarboxamide moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with 2,4-Dichlorophenyl Group: The thiazole ring is then substituted with a 2,4-dichlorophenyl group through a nucleophilic aromatic substitution reaction.

    Attachment of Adamantanecarboxamide Moiety: The final step involves the coupling of the substituted thiazole with an adamantanecarboxamide derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide is unique due to the presence of the adamantanecarboxamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20Cl2N2OS

Molecular Weight

407.4 g/mol

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide

InChI

InChI=1S/C20H20Cl2N2OS/c21-14-1-2-15(16(22)6-14)17-10-26-19(23-17)24-18(25)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,10-13H,3-5,7-9H2,(H,23,24,25)

InChI Key

CDQSQSKSZWNQKM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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